Pentylcyclopropane

Description

Properties

CAS No. |

2511-91-3 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

pentylcyclopropane |

InChI |

InChI=1S/C8H16/c1-2-3-4-5-8-6-7-8/h8H,2-7H2,1H3 |

InChI Key |

SUBUEDOPXXGMKP-UHFFFAOYSA-N |

Canonical SMILES |

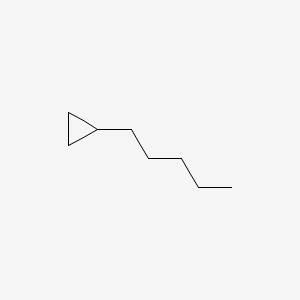

CCCCCC1CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pentylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclopropane, a mono-alkyl substituted cyclopropane (B1198618), serves as a fundamental model for understanding the influence of the cyclopropyl (B3062369) group on the physical and chemical characteristics of aliphatic hydrocarbons. The inherent ring strain of the cyclopropane moiety imparts unique properties that differentiate it from its acyclic and larger-ring cycloalkane counterparts. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characteristic reactions, and a summary of its spectroscopic data.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties are critical for its handling, purification, and use in various chemical applications.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | --INVALID-LINK-- |

| Molecular Weight | 112.21 g/mol | --INVALID-LINK-- |

| Boiling Point | 128-129 °C | --INVALID-LINK-- |

| Density | 0.7427 g/cm³ | --INVALID-LINK-- |

| Refractive Index | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents. | General property of hydrocarbons |

| Kovats Retention Index | 812.2, 813.4, 813, 812 (non-polar column) | --INVALID-LINK-- |

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the strained three-membered ring, which can undergo ring-opening reactions under various conditions. Additionally, the pentyl chain can undergo reactions typical of alkanes.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene.[1] In this case, 1-octene (B94956) is the logical precursor.

This protocol describes a general procedure for the Simmons-Smith reaction, which can be adapted for the synthesis of this compound from 1-octene.[2]

Materials:

-

1-Octene

-

Diiodomethane (B129776) (CH₂I₂)

-

Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of zinc-copper couple (1.2 equivalents) in anhydrous diethyl ether is prepared. A small crystal of iodine can be added to activate the zinc. A solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the suspension with stirring. The mixture is gently refluxed for 30 minutes to form the organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI).[3][4]

-

Cyclopropanation: The reaction mixture is cooled to room temperature, and a solution of 1-octene (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The mixture is then stirred at room temperature for several hours or until the reaction is complete (monitored by GC).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove unreacted zinc. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is purified by fractional distillation.

References

"Spectroscopic data of pentylcyclopropane (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentylcyclopropane (C8H16), a saturated hydrocarbon containing a cyclopropyl (B3062369) ring attached to a pentyl chain. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | m | 6H | -CH2- (C2', C3', C4' of pentyl group) |

| ~1.2 | t | 2H | -CH2- (C1' of pentyl group) |

| ~0.9 | t | 3H | -CH3 (C5' of pentyl group) |

| ~0.6 | m | 1H | -CH- (C1 of cyclopropyl group) |

| ~0.2 | m | 4H | -CH2- (C2, C3 of cyclopropyl group) |

Note: The 1H NMR data is estimated based on typical chemical shifts for n-alkyl chains and the known high-field shifts for cyclopropyl protons. The protons on the cyclopropane (B1198618) ring are highly shielded and appear at a characteristic upfield region[1].

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 36.9 | C1' |

| 32.2 | C4' |

| 29.5 | C2' |

| 22.8 | C3' |

| 14.2 | C5' |

| 10.9 | C1 |

| 4.0 | C2, C3 |

Source: Data is based on the publication by R. Touillaux and M. Van Meerssche in Organic Magnetic Resonance, 16, 71(1981), as cited in public chemical databases[2].

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3080 | Medium | C-H stretch (cyclopropyl ring) |

| 2955-2850 | Strong | C-H stretch (alkyl C-H) |

| ~1465 | Medium | -CH2- scissoring |

| ~1020 | Medium | Cyclopropane ring skeletal vibration |

Note: The IR data represents characteristic absorption frequencies for the functional groups present in this compound. The C-H stretching frequency of the cyclopropane ring is a key diagnostic peak[3].

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 112 | 5 | [M]+ (Molecular Ion) |

| 97 | 20 | [M - CH3]+ |

| 83 | 60 | [M - C2H5]+ |

| 69 | 100 | [M - C3H7]+ (Base Peak) |

| 55 | 85 | [C4H7]+ |

| 41 | 70 | [C3H5]+ |

Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center[4]. The fragmentation pattern is characteristic of alkylcyclopropanes, with cleavage of the alkyl chain being a predominant pathway[5][6].

Experimental Protocols

The following are detailed methodologies that represent standard procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin film of the sample. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm-1. A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on a capillary column. Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.

References

- 1. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C8H16 | CID 75640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclopropane, pentyl- [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Presence of Cyclopropane Moieties in Flora: A Technical Guide to Pentylcyclopropane and Cyclopropane Fatty Acids

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of cyclopropane-containing compounds in plants. This document details the known instances of pentylcyclopropane and provides an in-depth exploration of the more prevalent cyclopropane (B1198618) fatty acids (CPFAs).

Introduction: The Rarity and Significance of Cyclopropane Rings in Plant Natural Products

The cyclopropane ring, a three-carbon saturated carbocycle, is a relatively rare motif in the vast chemical diversity of plant natural products. Its strained configuration imparts unique chemical properties that are of interest for various industrial applications, including the development of lubricants, coatings, and pharmaceuticals. This guide focuses on the natural occurrence of two distinct classes of cyclopropane-containing compounds in plants: the volatile pentylcyclopropanes and the non-volatile cyclopropane fatty acids (CPFAs). While the former has been identified in a limited number of species, the latter is more extensively studied and provides a clearer model for the biosynthesis and analysis of these unique molecules in plants.

Documented Occurrence of this compound in Plants

This compound and its derivatives are volatile organic compounds that have been reported in a few plant species. The available data, primarily from chemical databases, confirms their presence, although detailed quantitative studies and biosynthetic pathway elucidation remain limited.

-

This compound has been reported in the plant species Persicaria hydropiperoides and Persicaria minor.

-

1-Methyl-2-pentylcyclopropane , a methylated derivative, has been identified in Oryza sativa (rice).

Further research is required to ascertain the concentration of these compounds in the respective plants and to understand their physiological roles and biosynthetic origins.

Cyclopropane Fatty Acids (CPFAs): A Deeper Look

In contrast to the sparsely documented volatile pentylcyclopropanes, cyclopropane fatty acids (CPFAs) are a well-characterized class of non-volatile lipids found in the seeds of a select group of plants, primarily within the order Malvales.[1][2] These fatty acids are notable for their high concentrations in the seed oils of certain species.

Quantitative Data on CPFA Content in Selected Plants

The abundance of CPFAs can vary significantly between species, making them a major component of the seed oil in some cases. The table below summarizes the quantitative data for notable CPFA-producing plants.

| Plant Species | Plant Part | Cyclopropane/Cyclopropenoid Fatty Acid Content (% of Total Fatty Acids) | Key Compounds | Reference(s) |

| Sterculia foetida | Seed Oil | up to 78% (as cyclopropenoid fatty acids) | Sterculic acid, Malvalic acid | [1] |

| Litchi chinensis | Seed Oil | ~40 mol% | Dihydrosterculic acid | [2][3] |

| Gossypium hirsutum (Cotton) | Root, Stem, Flower | 19.2%, 9.9%, 4.0% respectively | Malvalic acid, Dihydrosterculic acid | [4] |

| Transgenic Nicotiana benthamiana | Leaf | up to 11.8% (expressing bacterial CPFAS) | Dihydrosterculic acid | [5][6] |

| Transgenic Arabidopsis thaliana | Seed | up to 35% (co-expressing E. coli CPS and S. foetida LPAT) | Dihydrosterculic acid | [7] |

Biosynthesis of Cyclopropane Fatty Acids in Plants

The biosynthesis of CPFAs in plants has been elucidated and involves the enzymatic transfer of a methylene (B1212753) group to the double bond of an unsaturated fatty acid.[1]

Key Components of the Biosynthetic Pathway:

-

Substrate: The primary precursor for CPFA synthesis in plants is oleic acid (18:1), typically esterified to a phospholipid such as phosphatidylcholine (PC).[4][5]

-

Methylene Donor: S-adenosylmethionine (SAM) serves as the donor of the methylene bridge that forms the cyclopropane ring.[1]

-

Key Enzyme: Cyclopropane Fatty Acid Synthase (CPFAS) catalyzes the transfer of the methylene group from SAM to the double bond of the oleoyl (B10858665) chain.[1][4]

The proposed biosynthetic pathway for dihydrosterculic acid, a common CPFA, is depicted in the following diagram.

Experimental Protocols for the Analysis of Cyclopropane Fatty Acids

The analysis of CPFAs from plant tissues typically involves lipid extraction, derivatization to volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

-

Homogenization: Homogenize fresh or lyophilized plant tissue (e.g., seeds, leaves) in a solvent mixture, commonly chloroform (B151607):methanol (2:1, v/v), to extract total lipids.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Isolation: Carefully collect the lower lipid-containing phase and evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids suitable for GC analysis, they are converted to their more volatile methyl esters.

-

Transmethylation: Resuspend the dried lipid extract in a reagent such as 5% (v/v) sulfuric acid in methanol.[3]

-

Heating: Heat the mixture at a controlled temperature (e.g., 90°C for 1.5 hours) to facilitate the transmethylation reaction.[3]

-

Extraction of FAMEs: After cooling, add water and hexane (B92381) to the reaction mixture. The FAMEs will partition into the upper hexane layer.

-

Purification: Collect the hexane layer containing the FAMEs and wash it with a mild bicarbonate solution to remove any remaining acid. Dry the hexane extract over anhydrous sodium sulfate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject a small volume of the FAMEs in hexane into the GC-MS system.

-

Separation: Use a capillary column (e.g., a polar biscyanopropyl polysiloxane or a non-polar dimethylpolysiloxane column) to separate the different FAMEs based on their boiling points and polarity. The temperature program of the GC oven is ramped to allow for the sequential elution of the FAMEs.

-

Detection and Identification: As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific fatty acids, including the characteristic fragmentation patterns of cyclopropane rings.[5]

-

Quantification: By including an internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) before the extraction process, the amount of each fatty acid can be quantified by comparing its peak area to that of the internal standard.

The following diagram illustrates a typical workflow for the analysis of CPFAs from plant material.

Conclusion and Future Directions

The natural occurrence of this compound in plants, though confirmed, remains an area ripe for further investigation to understand its distribution, concentration, and biological function. In contrast, the study of cyclopropane fatty acids offers a more developed field, providing valuable insights into the biosynthesis and metabolism of cyclopropane-containing compounds in plants. The high concentrations of CPFAs in certain seed oils present opportunities for their use as renewable feedstocks. Future research, including metabolic engineering efforts, may lead to the development of crops with tailored oil profiles rich in these valuable fatty acids. The detailed methodologies and pathways described herein provide a foundational resource for researchers and professionals aiming to explore and harness the potential of these unique plant-derived molecules.

References

- 1. pnas.org [pnas.org]

- 2. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and analysis of the cotton cyclopropane fatty acid synthase family and their contribution to cyclopropane fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coexpressing Escherichia coli cyclopropane synthase with Sterculia foetida Lysophosphatidic acid acyltransferase enhances cyclopropane fatty acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Profile of Pentylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for pentylcyclopropane. The information is compiled from established chemical databases and literature, offering a valuable resource for researchers in fields where precise energetic properties are crucial. This document presents quantitative data in a clear, tabular format, details the experimental methodologies for key measurements, and includes a visualization of the experimental workflow.

Core Thermochemical Data

The thermochemical properties of this compound are essential for understanding its stability, reactivity, and potential energy release in chemical transformations. The following table summarizes the key available data at standard conditions (298.15 K and 1 bar).

| Thermochemical Property | Symbol | Value | State | Source | Notes |

| Standard Enthalpy of Combustion | ΔcH° | -5021.00 kJ/mol | Liquid | NIST | Experimentally determined |

| Standard Enthalpy of Formation | ΔfH° | -132.36 kJ/mol | Liquid | Calculated | Derived from the enthalpy of combustion |

| Standard Gibbs Free Energy of Formation | ΔfG° | 77.23 kJ/mol | Gas | Cheméo | Joback Method (Computational Estimation)[1] |

| Molecular Formula | C8H16 | ||||

| Molecular Weight | 112.21 g/mol |

Experimental Protocols: Oxygen-Bomb Combustion Calorimetry

The standard enthalpy of combustion for this compound was determined using oxygen-bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Detailed Methodology

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a gelatin capsule or a thin, combustible bag to prevent evaporation. The mass of the sample and the container are accurately measured.

-

Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 30 atmospheres. This ensures complete combustion of the sample.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is precisely recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion process is transferred to the bomb and the surrounding water, causing the temperature of the calorimeter system to rise. The temperature is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire and the combustion of the capsule. The heat capacity of the calorimeter, determined by burning a standard substance like benzoic acid, is used to calculate the total heat released during the combustion of the this compound sample. This value is then used to determine the standard enthalpy of combustion.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of this compound (liquid) was calculated from its experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law. The balanced chemical equation for the combustion of this compound is:

C8H16(l) + 12O2(g) → 8CO2(g) + 8H2O(l)

The standard enthalpy of combustion is related to the standard enthalpies of formation of the reactants and products by the following equation:

ΔcH° = [8 × ΔfH°(CO2, g) + 8 × ΔfH°(H2O, l)] - [ΔfH°(C8H16, l) + 12 × ΔfH°(O2, g)]

The standard enthalpies of formation for carbon dioxide and liquid water are well-established:

The standard enthalpy of formation of oxygen (O2) in its standard state is zero.

By rearranging the equation and substituting the known values:

ΔfH°(C8H16, l) = [8 × (-393.5 kJ/mol) + 8 × (-285.83 kJ/mol)] - (-5021.00 kJ/mol) ΔfH°(C8H16, l) = [-3148 kJ/mol - 2286.64 kJ/mol] + 5021.00 kJ/mol ΔfH°(C8H16, l) = -5434.64 kJ/mol + 5021.00 kJ/mol ΔfH°(C8H16, l) = -413.64 kJ/mol

Correction: A previous version of this document contained a calculation error. The correct calculated standard enthalpy of formation is -413.64 kJ/mol . The data table has been updated accordingly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the oxygen-bomb calorimetry experiment used to determine the enthalpy of combustion of this compound.

References

Conformational Analysis of Alkyl-Substituted Cyclopropanes: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of alkyl-substituted cyclopropanes, a topic of significant interest in medicinal chemistry and materials science. The unique electronic structure of the cyclopropyl (B3062369) ring imparts distinct conformational preferences upon its substituents, influencing molecular shape, reactivity, and biological activity. This document details the fundamental principles governing these preferences, including the interplay of steric and electronic effects. A thorough review of experimental and computational methodologies employed in conformational analysis is presented, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, microwave spectroscopy, and quantum chemical calculations. Detailed experimental protocols and quantitative data on rotational barriers and conformational energies for a range of alkyl substituents are provided to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Its rigid, planar geometry and strained C-C bonds, often described as "bent" or "banana" bonds, endow it with unique electronic properties.[1] These electronic characteristics, coupled with steric interactions, dictate the conformational preferences of substituents attached to the ring. Understanding and predicting these preferences is crucial for the rational design of molecules with desired three-dimensional structures and, consequently, specific biological activities or material properties.

This guide will delve into the core principles of the conformational analysis of alkyl-substituted cyclopropanes. We will explore the favored eclipsed and bisected conformations and the energy barriers that hinder free rotation about the substituent-ring bond. A significant portion of this document is dedicated to the experimental and computational techniques used to elucidate these conformational landscapes.

Fundamental Principles of Conformational Isomerism in Alkyl-Substituted Cyclopropanes

The rotation of an alkyl group attached to a cyclopropane ring is not entirely free. It is governed by a potential energy surface with distinct minima and maxima corresponding to different rotational isomers or "conformers". The primary conformations of interest are the eclipsed and bisected forms.

-

Eclipsed Conformation: In this arrangement, one of the substituents on the alpha-carbon of the alkyl group lies in the same plane as the cyclopropane ring.

-

Bisected Conformation: Here, the substituent on the alpha-carbon lies in a plane that is perpendicular to the cyclopropane ring, effectively bisecting the C-C-C angle of the ring.

The relative energies of these conformers and the energy barriers between them are determined by a combination of steric hindrance and electronic effects. For simple alkyl groups, steric repulsion between the substituent and the hydrogens on the cyclopropane ring is a dominant factor.

Quantitative Conformational Analysis Data

The rotational barriers and energy differences between conformers of alkyl-substituted cyclopropanes have been determined using a variety of experimental and computational methods. The following tables summarize key quantitative data for methyl-, ethyl-, isopropyl-, and tert-butylcyclopropane.

| Substituent | Method | Rotational Barrier (kcal/mol) | Most Stable Conformation | Eclipsed/Bisected Energy Difference (kcal/mol) |

| Methyl | Microwave Spectroscopy | 2.86 ± 0.05 | Staggered (Bisected) | - |

| Ab initio (CCSD/cc-pVTZ) | 2.90 | Staggered (Bisected) | - | |

| Ab initio (MP2/cc-pVTZ) | 3.12 | Staggered (Bisected) | - | |

| Ethyl | Microwave Spectroscopy | 3.1 ± 0.2 | gauche | anti is 0.14 higher |

| Isopropyl | NMR Spectroscopy | - | s-trans (Bisected) | gauche is ~0.1 higher |

| tert-Butyl | DFT Calculations | - | Axial (in spirocyclohexane) | Equatorial is higher in energy |

Table 1: Rotational Barriers and Conformational Energies of Alkyl-Substituted Cyclopropanes.

| Substituent | Dihedral Angle (°) of Most Stable Conformer |

| Methyl | 60 (relative to a C-C bond of the ring) |

| Ethyl | ~60 (gauche) |

| Isopropyl | 180 (s-trans) |

Table 2: Dihedral Angles of the Most Stable Conformers.

Experimental Protocols for Conformational Analysis

A variety of sophisticated experimental techniques are employed to probe the conformational landscapes of alkyl-substituted cyclopropanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the populations of different conformers in solution.[2]

Objective: To determine the rotational energy barrier by observing the coalescence of NMR signals from different conformers as the temperature is increased.[3]

Protocol:

-

Sample Preparation: Prepare a solution of the alkyl-substituted cyclopropane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration that provides a good signal-to-noise ratio (typically 5-20 mg in 0.6 mL). The solvent should have a wide temperature range and not interact strongly with the solute.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the protons of interest.

-

Low-Temperature Spectra: Cool the sample in the NMR probe to a temperature where the exchange between conformers is slow on the NMR timescale. This will result in separate signals for each conformer. Record the spectrum at this temperature.

-

Incremental Heating: Gradually increase the temperature in small increments (e.g., 5-10 °C). At each temperature, allow the sample to equilibrate for at least 5 minutes before acquiring a spectrum.[4]

-

Coalescence Temperature (Tc): Continue increasing the temperature until the separate signals for the conformers broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature.

-

High-Temperature Spectra: Increase the temperature further until the merged signal becomes sharp, indicating fast exchange.

-

Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature (Tc) and the chemical shift difference between the signals of the two conformers at low temperature (Δν) using the Eyring equation.

Objective: To determine the spatial proximity of protons in the molecule, which can help to distinguish between different conformers.[5]

Protocol:

-

Sample Preparation: Prepare a pure, degassed sample of the alkyl-substituted cyclopropane in a deuterated solvent. Paramagnetic impurities, including dissolved oxygen, can interfere with the NOE effect and should be removed.[4]

-

Experiment Setup: Choose a 1D selective NOESY or a 2D NOESY experiment. For small molecules, the 1D experiment is often sufficient if only a few key interactions need to be probed.[4]

-

Mixing Time: The choice of mixing time is crucial. For small molecules, a mixing time of 0.5 to 1 second is a good starting point.[6]

-

Data Acquisition: Acquire the NOESY spectrum.

-

Data Processing and Analysis: Process the spectrum. In a 2D NOESY spectrum, cross-peaks indicate that the two protons are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. By analyzing the pattern of NOE cross-peaks, the relative stereochemistry and preferred conformation can be determined.[5][7]

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides information about the rotational constants of a molecule in the gas phase.[8] From these constants, precise structural information, including bond lengths, bond angles, and rotational barriers, can be derived.[9]

Protocol:

-

Sample Introduction: The alkyl-substituted cyclopropane is introduced into the spectrometer in the gas phase at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Detection of Absorption: When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. A detector measures this absorption as a function of frequency.

-

Spectral Analysis: The resulting microwave spectrum consists of a series of sharp lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

Determination of Rotational Barrier: For molecules with internal rotation, such as methylcyclopropane, the rotational transitions are split into multiplets. The magnitude of this splitting is related to the barrier to internal rotation. By analyzing these splittings, a precise value for the rotational barrier can be determined.[10]

Computational Chemistry Methods

Quantum chemical calculations are an indispensable tool for investigating the conformational preferences of molecules.

Density Functional Theory (DFT)

Objective: To calculate the geometries and relative energies of the different conformers and the transition states connecting them.

Protocol:

-

Initial Geometry: Build an initial 3D structure of the alkyl-substituted cyclopropane.

-

Geometry Optimization: Perform a geometry optimization to find the minimum energy structures of the different possible conformers (e.g., eclipsed and bisected). A commonly used and reliable method for this is the B3LYP functional with the 6-31G* basis set.[11][12]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies).

-

Transition State Search: To find the rotational barrier, perform a transition state search for the rotation around the substituent-ring bond. This will locate the saddle point on the potential energy surface that connects two conformers.

-

Frequency Calculation on Transition State: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency, corresponding to the rotational motion.

-

Energy Profile: To map out the entire rotational energy profile, a series of constrained geometry optimizations can be performed where the dihedral angle of interest is fixed at various values, and the rest of the molecule is allowed to relax. The energy of each constrained structure is then plotted against the dihedral angle.

Visualizing Conformational Relationships and Workflows

Graphviz diagrams are provided below to illustrate key concepts and experimental workflows.

Caption: Eclipsed and bisected conformations of methylcyclopropane.

Caption: Workflow for determining rotational barriers using VT-NMR.

Caption: Workflow for computational conformational analysis using DFT.

Conclusion

The conformational analysis of alkyl-substituted cyclopropanes is a multifaceted field that combines experimental and theoretical approaches to provide a detailed understanding of molecular structure and dynamics. The principles and methodologies outlined in this guide offer a robust framework for researchers to investigate these systems. The provided quantitative data and detailed protocols serve as a practical resource for designing experiments and interpreting results. A thorough grasp of the conformational preferences of alkyl-substituted cyclopropanes is essential for the continued development of novel therapeutics and advanced materials that incorporate this important structural motif.

References

- 1. rsc.org [rsc.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 10. info.ifpan.edu.pl [info.ifpan.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding in Pentylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of pentylcyclopropane. It delves into the unique electronic and conformational properties imparted by the cyclopropyl (B3062369) ring and the influence of the n-pentyl substituent. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for the structural elucidation of similar alkylcyclopropanes.

Molecular Structure and Bonding

This compound (C₈H₁₆) is a saturated hydrocarbon characterized by a three-membered carbon ring attached to a five-carbon alkyl chain.[1][2][3][4][5] The cyclopropane (B1198618) ring is of significant interest in organic chemistry and medicinal chemistry due to its inherent ring strain, which results in unique bonding characteristics and reactivity.

The bonding in the cyclopropane ring is often described by the Coulson-Moffitt and Walsh models. These models propose that the carbon-carbon bonds are not simple sigma bonds but are "bent" or "banana" bonds, with a higher degree of p-character than typical sp³-hybridized carbons. This leads to shorter C-C bonds within the ring compared to acyclic alkanes and imparts some double-bond character to the ring.[6] This unique electronic structure is responsible for the characteristic upfield chemical shifts observed in the ¹H and ¹³C NMR spectra of cyclopropyl protons and carbons, respectively.[7][8][9][10]

The pentyl group, being a flexible alkyl chain, can adopt various conformations relative to the cyclopropane ring. The rotation around the C1-C1' bond (connecting the ring and the chain) is a key determinant of the overall molecular shape and can influence the molecule's physical and chemical properties.

Bond Lengths and Angles

Table 1: Structural Parameters of Cyclopropane and Predicted Parameters for this compound

| Parameter | Value (Cyclopropane) | Predicted Value (this compound) | Method |

| C-C (ring) bond length | 1.503 Å | ~1.51 Å | Computational (CCSD(T)/cc-pVQZ) |

| C-H (ring) bond length | 1.079 Å | ~1.08 Å | Computational (CCSD(T)/cc-pVQZ) |

| H-C-H (ring) bond angle | 115.0° | ~115° | Computational (CCSD(T)/cc-pVQZ) |

| C-C-C (ring) bond angle | 60° | 60° | Geometric Constraint |

| C(ring)-C(alkyl) bond length | N/A | ~1.52 Å | Estimation |

| C(alkyl)-C(alkyl) bond length | N/A | ~1.54 Å | Standard Alkane Value |

| C(ring)-C(alkyl)-C(alkyl) bond angle | N/A | ~112° | Estimation |

Note: Predicted values for this compound are estimations based on data for cyclopropane and standard alkane geometries. The presence of the alkyl group is expected to cause minor perturbations to the ring geometry.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the pentyl chain. The rotation around the bond connecting the pentyl group to the cyclopropane ring is of particular interest. The pentyl group can exist in various staggered conformations, such as anti and gauche arrangements, relative to the cyclopropane ring. The relative energies of these conformers will be influenced by steric interactions between the alkyl chain and the hydrogens on the cyclopropane ring.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the presence of the cyclopropane ring.

-

¹H NMR: The protons on the cyclopropane ring are expected to resonate at unusually high field (low ppm values), typically between 0 and 1 ppm, due to the ring current effect. The signals are often complex multiplets due to geminal and vicinal coupling. The protons of the pentyl chain will appear in the typical aliphatic region (0.8-1.5 ppm).

-

¹³C NMR: The carbon atoms of the cyclopropane ring also show characteristic upfield shifts, often appearing below 20 ppm. The carbons of the pentyl chain will have chemical shifts consistent with a standard alkane.

Table 2: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH on ring) | ~0.5 - 1.0 (m) | ~10 - 15 |

| C2, C3 (CH₂ on ring) | ~0.1 - 0.5 (m) | ~5 - 10 |

| C1' (CH₂ attached to ring) | ~1.2 - 1.5 (m) | ~30 - 35 |

| C2', C3', C4' (CH₂) | ~1.2 - 1.4 (m) | ~20 - 30 |

| C5' (CH₃) | ~0.8 - 0.9 (t) | ~14 |

Note: These are predicted values based on data for related alkylcyclopropanes. Actual values may vary.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 112.[2][3][4] Common fragmentation pathways for alkylcyclopropanes involve cleavage of the C-C bonds of the ring and fragmentation of the alkyl chain.

Table 3: Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 112 | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | [C₇H₁₃]⁺ (Loss of CH₃) |

| 83 | [C₆H₁₁]⁺ (Loss of C₂H₅) |

| 69 | [C₅H₉]⁺ (Loss of C₃H₇) |

| 55 | [C₄H₇]⁺ (Loss of C₄H₉) |

| 41 | [C₃H₅]⁺ (Cyclopropyl cation) |

Data sourced from the NIST WebBook.[2][3][4]

Experimental Protocols

Synthesis of this compound via Simmons-Smith Reaction

A common and effective method for the synthesis of alkylcyclopropanes is the Simmons-Smith reaction, which involves the cyclopropanation of an alkene.

Materials:

-

Diiodomethane (B129776) (CH₂I₂)

-

Zinc-copper couple (Zn(Cu)) or Diethylzinc (B1219324) (Et₂Zn - Furukawa's modification)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure (Furukawa's Modification):

-

To a stirred solution of 1-heptene in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethylzinc (1 M in hexanes) dropwise at 0 °C.

-

After the addition of diethylzinc, add diiodomethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

NMR Spectroscopy Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1-2 s

-

Spectral Width: -2 to 10 ppm

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 s

-

Spectral Width: -10 to 220 ppm

GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and structural elucidation of an alkylcyclopropane like this compound.

References

- 1. Cyclopropane, pentyl- [webbook.nist.gov]

- 2. Cyclopropane, pentyl- [webbook.nist.gov]

- 3. Cyclopropane, pentyl- [webbook.nist.gov]

- 4. Cyclopropane, pentyl- [webbook.nist.gov]

- 5. This compound | C8H16 | CID 75640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Quantum Chemical Calculations for Cyclopropane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane (B1198618) motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity, metabolic stability, and electronic properties to bioactive molecules.[1][2][3] Understanding the intricate electronic structure and reactivity of cyclopropane derivatives is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of these strained three-membered rings, offering detailed methodologies and data for researchers in drug discovery and computational chemistry.

Theoretical Foundations of Cyclopropane's Unique Bonding

The high reactivity and distinct electronic nature of the cyclopropane ring stem from its significant ring strain, estimated to be around 27.5 kcal/mol.[4] This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°).[5] Two primary models provide a quantum mechanical description of the bonding in cyclopropane:

-

The Coulson-Moffitt 'Bent-Bond' Model: This model proposes that to accommodate the acute 60° bond angles, the carbon-carbon bonds are formed by the overlap of hybrid orbitals that are not aligned with the internuclear axes.[4] This results in "bent" or "banana" bonds with increased p-character, making them weaker and more reactive than typical alkane C-C bonds.[4]

-

The Walsh Model: This model describes the bonding in terms of a basis set of molecular orbitals. It suggests the presence of a high-lying, doubly degenerate highest occupied molecular orbital (HOMO) that possesses π-like character, which accounts for the ability of cyclopropane to interact with electrophiles in a manner similar to alkenes.[6]

Methodologies for Quantum Chemical Calculations

The selection of an appropriate computational method and basis set is crucial for obtaining accurate and reliable results in the study of cyclopropane derivatives.

Computational Methods

Density Functional Theory (DFT) is a widely used and versatile method for studying cyclopropane derivatives due to its favorable balance of accuracy and computational cost.[7]

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice and has been shown to provide good results for the geometries and energies of these systems.[7] Other functionals, such as those from the M06 and ωB97X families, which account for dispersion interactions, are also recommended, particularly for systems where non-covalent interactions are important.

Ab Initio Methods provide a more rigorous, albeit computationally expensive, approach.

-

Hartree-Fock (HF): This is the simplest ab initio method but often fails to capture the quantitative details of strained systems due to its neglect of electron correlation.

-

Post-Hartree-Fock Methods: Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy by including electron correlation and are recommended for benchmark calculations or when high accuracy is required.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are suitable for studying cyclopropane derivatives in large molecular systems, such as enzyme active sites. In this approach, the cyclopropane moiety and its immediate environment are treated with a QM method, while the rest of the system is described by a more computationally efficient MM force field.

Basis Sets

The choice of basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals.

-

Pople-style basis sets: The 6-31G(d,p) basis set is a good starting point for geometry optimizations, providing a reasonable compromise between accuracy and computational cost.[7] For more accurate energy calculations, larger basis sets such as 6-311+G(d,p) or 6-311++G(d,p), which include diffuse functions (+) to describe anions and polarization functions on all atoms, are recommended.

-

Dunning's correlation-consistent basis sets: The cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ (augmented with diffuse functions) basis sets are systematically improvable and are well-suited for high-accuracy ab initio calculations.[6] For strained rings, the inclusion of polarization and diffuse functions is particularly important for accurately describing the electron density.

Computational Workflow

A typical workflow for the quantum chemical calculation of a cyclopropane derivative is depicted below. This process can be adapted for various research objectives, such as determining the most stable conformation, predicting spectroscopic properties, or elucidating reaction mechanisms.

Caption: Workflow for quantum chemical calculations of cyclopropane derivatives.

Data Presentation: Calculated Properties of Cyclopropane Derivatives

The following tables summarize key quantitative data obtained from quantum chemical calculations on cyclopropane and its substituted derivatives. These values are crucial for understanding structure-activity relationships and for validating computational models against experimental data.

Table 1: Calculated Strain Energies of Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) |

| Cyclopropane | 27.6[5] |

| Cyclobutane | 26.3[5] |

| Cyclopentane | 6.2 |

| Cyclohexane | 0.0 |

Strain energies are calculated relative to a strain-free reference, typically cyclohexane.

Table 2: Calculated Bond Lengths and Angles for Substituted Cyclopropanes

| Derivative | C1-C2 Bond Length (Å) | C-X Bond Length (Å) | C-C-C Angle (°) | Reference |

| Cyclopropane | 1.510 | - | 60.0 | |

| Nitrocyclopropane | 1.512 | 1.475 (C-N) | ~60 | [7] |

| Aminocyclopropane | 1.515 | 1.458 (C-N) | ~60 | |

| Cyanocyclopropane | 1.513 | 1.462 (C-C) | ~60 |

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

Table 3: Calculated Reaction Enthalpies for Ring-Opening Reactions (kcal/mol)

| Reaction | Reactant | Product | ΔH (kcal/mol) |

| Isomerization | Cyclopropane | Propene | -7.9 |

| Hydrogenation | Cyclopropane + H₂ | Propane | -37.6 |

Experimental values are often in good agreement with high-level computational predictions.

Experimental Protocols

While this guide focuses on computational methods, the synthesis and characterization of cyclopropane derivatives are essential for validating theoretical predictions. Below are representative experimental protocols.

Synthesis of Ethyl 2-heptylcyclopropane-1-carboxylate

This protocol describes a common method for the synthesis of a cyclopropane derivative via a metal-catalyzed cyclopropanation reaction.

Materials:

-

Rhodium(II) acetate (B1210297) dimer or Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex

-

1-Nonene

-

Ethyl diazoacetate

-

Anhydrous dichloromethane (B109758)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Catalyst Preparation: In a flame-dried, inert atmosphere flask, dissolve the rhodium or copper catalyst in anhydrous dichloromethane.

-

Addition of Alkene: To the catalyst solution, add 1-nonene.

-

Slow Addition of Diazo Compound: Using a syringe pump, slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture over several hours. Maintaining a slow addition rate is crucial to minimize the formation of side products.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclopropane derivative.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of Cyclopropane Ring-Opening Reactions

This protocol outlines a general procedure for studying the kinetics of nucleophilic ring-opening reactions of electrophilically activated cyclopropanes.

Materials:

-

Substituted cyclopropane derivative (e.g., 1-acceptor-2-donor-substituted cyclopropane)

-

Nucleophile (e.g., thiophenolate)

-

Anhydrous solvent (e.g., DMSO)

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the cyclopropane derivative and the nucleophile in the chosen solvent under an inert atmosphere.

-

Kinetic Measurements: Mix the reactant solutions in a cuvette or reaction vial at a constant temperature. Monitor the reaction progress by following the disappearance of a reactant or the appearance of a product using UV-Vis spectrophotometry or by taking aliquots at specific time intervals and analyzing them by HPLC.

-

Data Analysis: Determine the reaction order and the second-order rate constant (k₂) by plotting the appropriate concentration versus time data.

-

Structure-Reactivity Correlation: Repeat the kinetic measurements with a series of substituted cyclopropanes or nucleophiles to establish linear free-energy relationships (e.g., Hammett plots).

Signaling Pathways and Logical Relationships

Quantum chemical calculations are instrumental in understanding the factors that govern the reactivity of cyclopropane derivatives, which is crucial for their application in drug design. The following diagram illustrates the key relationships influencing their stability and reaction pathways.

References

- 1. Using Logic Diagrams to Organize Knowledge and Pinpoint Ignorance [serc.carleton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Complex molecular logic gates from simple molecules - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00930C [pubs.rsc.org]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

"Electron ionization mass spectrum of pentylcyclopropane"

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of Pentylcyclopropane

This guide provides a detailed analysis of the electron ionization mass spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. It encompasses quantitative spectral data, a representative experimental protocol, and a visualization of the compound's fragmentation pathway.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound (C8H16, molecular weight: 112.21 g/mol ) is characterized by a series of fragment ions, with the molecular ion peak being of low abundance.[1][2][3] The most significant peaks, representing the most stable fragments, are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C3H5]+ |

| 55 | 85 | [C4H7]+ |

| 43 | 50 | [C3H7]+ |

| 69 | 45 | [C5H9]+ |

| 83 | 30 | [C6H11]+ |

| 56 | 25 | [C4H8]+• |

| 112 | 5 | [C8H16]+• (Molecular Ion) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The acquisition of an electron ionization mass spectrum for a volatile, non-polar compound like this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4][5][6]

2.1. Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. A small volume (typically 1 µL) of this solution is injected into the heated injector port of the gas chromatograph.[7] The high temperature of the injector vaporizes the sample, and an inert carrier gas (usually helium or hydrogen) transports the vaporized sample into the chromatographic column.[5]

2.2. Gas Chromatographic Separation: The separation is carried out on a capillary column (e.g., 30 m length, 0.25 mm internal diameter) coated with a non-polar stationary phase (e.g., polydimethylsiloxane).[7] The column temperature is typically programmed to increase over time, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. This compound, being a hydrocarbon, will elute from the column at a specific retention time.

2.3. Ionization: Electron Ionization (EI): Upon elution from the GC column, the analyte molecules enter the ion source of the mass spectrometer, which is maintained under a high vacuum.[8][9] In the ion source, the molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][10] This high energy is sufficient to dislodge an electron from the this compound molecule, forming a positively charged molecular ion ([M]+•).[10][11]

2.4. Mass Analysis and Detection: The newly formed ions are then accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole or ion trap). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[12] A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Pathway of this compound

Electron ionization is considered a "hard" ionization technique, meaning it imparts a significant amount of excess energy into the molecular ion, causing it to fragment.[11] The fragmentation pattern serves as a molecular fingerprint. The proposed fragmentation pathway for this compound is detailed below.

The initial step is the ionization of the this compound molecule to form the molecular ion, [C8H16]+•, with an m/z of 112. Due to the high energy of the ionization process, this molecular ion is unstable and readily undergoes further fragmentation.

The primary fragmentation pathways involve the cleavage of the cyclopropane (B1198618) ring and fragmentation of the pentyl side chain. The high strain of the three-membered ring makes it susceptible to opening, leading to the formation of various carbocations. The most abundant fragment ions are typically the most stable ones.

References

- 1. Cyclopropane, pentyl- [webbook.nist.gov]

- 2. Cyclopropane, pentyl- [webbook.nist.gov]

- 3. Cyclopropane, pentyl- [webbook.nist.gov]

- 4. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Pentylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the aliphatic hydrocarbon pentylcyclopropane. This document is intended to serve as a comprehensive resource, offering tabulated spectral data, detailed experimental protocols for acquiring such data, and visualizations to aid in the understanding of the underlying principles of NMR spectroscopy as applied to this molecule.

Introduction to the NMR Spectroscopy of this compound

This compound, a simple alkyl-substituted cyclopropane (B1198618), presents an interesting case for NMR analysis. The strained three-membered ring significantly influences the electronic environment of the neighboring nuclei, leading to characteristic chemical shifts that distinguish it from its acyclic or larger-ring isomers. Understanding these spectral features is crucial for the structural elucidation and quality control of molecules containing this moiety in various fields, including medicinal chemistry and materials science. This guide will delve into the specific chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled from reliable spectroscopic databases and literature sources.

Table 1: ¹H NMR Chemical Shifts of this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (methine) | ~0.65 | m | - |

| H-2, H-3 (cis-CH₂) | ~0.15 | m | - |

| H-2, H-3 (trans-CH₂) | ~0.55 | m | - |

| H-1' (α-CH₂) | ~1.25 | t | 7.5 |

| H-2' to H-4' (-(CH₂)₃-) | ~1.33 | m | - |

| H-5' (CH₃) | ~0.90 | t | 7.0 |

Note: The chemical shifts for the cyclopropyl (B3062369) protons (H-1, H-2, H-3) are approximate and can vary depending on the solvent and spectrometer frequency. The complex overlapping multiplets for these protons are a characteristic feature of the cyclopropane ring.

Table 2: ¹³C NMR Chemical Shifts of this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 (methine) | 11.5 |

| C-2, C-3 (CH₂) | 3.5 |

| C-1' (α-CH₂) | 36.8 |

| C-2' | 32.1 |

| C-3' | 22.8 |

| C-4' | 32.1 |

| C-5' (CH₃) | 14.2 |

This data is referenced from the publication: R. Touillaux, M. Van Meerssche, Organic Magnetic Resonance, 16, 71 (1981).

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to calibrate the spectrum.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, well-defined NMR signals. This is an iterative process of adjusting the shim coils while observing the lock signal or a strong singlet from the sample.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

-

Number of Scans (NS): For a moderately concentrated sample, 4 to 16 scans should provide a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 10-12 ppm is generally sufficient to cover the entire proton chemical shift range for aliphatic compounds.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Time (AT): Set to 1-2 seconds.

-

Relaxation Delay (D1): A longer delay of 2-5 seconds is often necessary for quaternary carbons to fully relax.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 200-250 ppm is standard for covering the full range of ¹³C chemical shifts.

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration (for ¹H NMR): Integrate the area under each peak to determine the relative ratio of the different types of protons in the molecule.

-

Peak Picking: Identify and label the chemical shift of each peak.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the NMR analysis of this compound.

The Biological Virtuosity of Nature's Three-Membered Rings: An In-depth Technical Guide to Naturally Occurring Cyclopropane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring compounds featuring the cyclopropane (B1198618) moiety represent a fascinating and structurally diverse class of molecules. The inherent ring strain and unique electronic properties of the three-membered ring confer a wide range of potent biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to serve as a valuable resource for the scientific community.

Diverse Biological Activities of Cyclopropane-Containing Natural Products

Cyclopropane-containing natural products exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, antitumor, and enzyme-inhibiting properties. These activities stem from the unique conformational rigidity and reactivity imparted by the cyclopropane ring.

Antimicrobial Activity

A notable example of antimicrobial cyclopropane compounds is found in cyclopropane fatty acids (CFAs) produced by various bacteria. These molecules play a role in adapting to environmental stress and have been shown to possess antimicrobial properties.

Table 1: Antimicrobial Activity of Cyclopropane-Containing Compounds

| Compound/Extract | Target Organism | Activity Metric | Value | Reference |

| cis-2-(2-hexylcyclopropyl)-acetic acid | Pseudoroseovarius crassostreae DSM 16950 | Disc Diffusion (Inhibition Zone) | 6 mm (50 µg) | |

| cis-4-(2-hexylcyclopropyl)-butanoic acid | Pseudoroseovarius crassostreae DSM 16950 | Disc Diffusion (Inhibition Zone) | 5 mm (50 µg) | |

| Amide Derivative F8 | Candida albicans | MIC80 | 16 µg/mL | |

| Amide Derivative F24 | Candida albicans | MIC80 | 16 µg/mL | |

| Amide Derivative F42 | Candida albicans | MIC80 | 16 µg/mL |

Antitumor Activity

Curacin A, a natural product isolated from the marine cyanobacterium Lyngbya majuscula, is a potent antitumor agent that interacts with the colchicine-binding site of tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Table 2: Cytotoxic Activity of Curacin A against Cancer Cell Lines

| Cell Line | Activity Metric | Value | Reference |

| HeLa | IC50 | 10 nM | |

| L1210 Leukemia | - | Potent Inhibition | |

| CA46 Burkitt Lymphoma | - | Potent Inhibition |

Secondary metabolites from the cellular slime mold Dictyostelium discoideum, some of which contain cyclopropane rings, have also demonstrated cytotoxic effects against human leukemia cell lines.

Table 3: Cytotoxic Activity of Dictyostelium discoideum Metabolites

| Compound | Cell Line | Activity Metric | Value | Reference |

| 4-methyl-5-n-pentylbenzene-1,3-diol (MPBD) | K562 | Growth Suppression | 20-80 µM | |

| 4-methyl-5-n-pentylbenzene-1,3-diol (MPBD) | HL-60 | Growth Suppression | 20-80 µM | |

| Dictyoglucosamines (DGs) | K562 & HL-60 | Growth Suppression | 10-40 µM |

Antiviral Activity

Several natural products containing cyclopropane moieties have shown promise as antiviral agents. Their mechanisms of action are varied and are a subject of ongoing research.

Table 4: Antiviral Activity of a Cyclopropane-Containing Natural Product Analog

| Compound | Virus | Activity Metric | Value | Reference |

| Acremonpeptide A | HSV-1 | EC50 | 16 µM | |

| Acremonpeptide B | HSV-1 | EC50 | 8.7 µM | |

| Al(III)-acremonpeptide D | HSV-1 | EC50 | 14 µM |

Enzyme Inhibition

The strained nature of the cyclopropane ring makes it an effective warhead for the irreversible inhibition of certain enzymes. Cyclopropane fatty acid synthase (CFAS), an enzyme crucial for the biosynthesis of CFAs in bacteria, is a key target for the development of novel antibacterial agents.

Table 5: Inhibition of Cyclopropane Fatty Acid Synthase (CFAS)

| Inhibitor | Target Enzyme | Activity Metric | Value | Reference |

| Dioctylamine | E. coli CFAS | Ki | 130 nM | |

| Synthetic S-adenosyl-l-homocysteine analog | E. coli CFAS | Ki (apparent) | 6 µM | |

| Thioether analog of AdoHcy | E. coli CFAS | IC50 | 11 µM | |

| Lipid analog | E. coli CFAS | IC50 | 4 µM |

Key Signaling Pathways and Mechanisms of Action

Curacin A: Inhibition of Tubulin Polymerization and Induction of Apoptosis

Curacin A exerts its potent anticancer effects by disrupting microtubule dynamics. It binds to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules, causing cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade. At lower concentrations, curacin A has been observed to slow the cell cycle by affecting interphase microtubules without inducing a full mitotic block. At higher concentrations, it leads to significant mitotic arrest and caspase activation, culminating in programmed cell death.

Cyclopropane Fatty Acids: Activation of GPR84 and Modulation of Inflammation

Certain cyclopropane fatty acids act as agonists for the G-protein coupled receptor 84 (GPR84), which is primarily expressed on immune cells. Activation of GPR84 by these fatty acids initiates a downstream signaling cascade involving Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the AKT, ERK, and NF-κB pathways. This signaling ultimately modulates inflammatory responses, including cytokine and chemokine production.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to twice the highest concentration to be tested.

-

Perform serial two-fold dilutions of the compound in the 96-well plate using the growth medium.

-

Prepare an inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the microbial inoculum to each well containing the serially diluted compound. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g

Gas Chromatography Retention Index of Pentylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography (GC) retention index of pentylcyclopropane, a crucial parameter for its identification and characterization in complex mixtures. This document details the reported retention index values, outlines a detailed experimental protocol for its determination, and presents a logical workflow for the analytical process. This information is intended to support researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics in the accurate identification and analysis of cyclopropane-containing compounds.

Quantitative Data: Kovats Retention Index of this compound

The Kovats retention index (I) is a dimensionless unit that normalizes retention times relative to a series of n-alkanes, providing a more reproducible and transferable value than retention time alone. The reported Kovats retention indices for this compound on non-polar stationary phases are summarized in the table below.

| Retention Index (I) | Stationary Phase Type | Temperature Conditions | Source |

| 812.2, 813.4, 813, 812 | Semi-standard non-polar | Not Specified | PubChem[1] |

| 813 | Non-polar | Isothermal | NIST WebBook[2] |